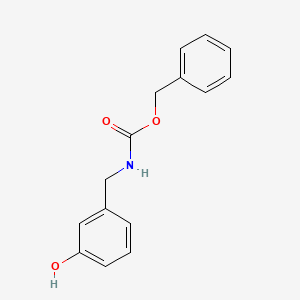

3-(Cbz-aminomethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-8-4-7-13(9-14)10-16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSKRMJMDBYZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553913 | |

| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75383-61-8 | |

| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the One-Pot Synthesis of 3-(Cbz-aminomethyl)phenol via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Cbz-aminomethyl)phenol, a valuable intermediate in pharmaceutical development, through a one-pot reductive amination of 3-hydroxybenzaldehyde followed by in-situ protection of the resulting amine with a benzyloxycarbonyl (Cbz) group. This methodology offers an efficient route to this key building block, minimizing purification steps and maximizing yield.

Introduction

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. It proceeds through the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is highly favored for its operational simplicity and the broad availability of starting materials.

The subsequent protection of the newly formed amine is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a common amine protecting group due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.

This guide details a one-pot procedure that combines the reductive amination of 3-hydroxybenzaldehyde with ammonia and the subsequent Cbz protection of the intermediate 3-(aminomethyl)phenol. This streamlined approach enhances efficiency by avoiding the isolation of the intermediate amine, which can be prone to oxidation and difficult to handle.

Overall Reaction Scheme

The synthesis of this compound from 3-hydroxybenzaldehyde can be depicted as a two-step, one-pot process:

Caption: Overall reaction scheme for the one-pot synthesis.

Quantitative Data Summary

| Parameter | Reductive Amination Step (Typical) | Cbz Protection Step (Typical) |

| Starting Material | 3-Hydroxybenzaldehyde | 3-(Aminomethyl)phenol |

| Key Reagents | Ammonium Acetate, Sodium Cyanoborohydride | Benzyl Chloroformate, Sodium Bicarbonate |

| Solvent | Methanol | Aqueous Methanol or THF/Water |

| Reaction Time | 6 - 24 hours | 2 - 20 hours |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Yield | 85 - 95% (for analogous reactions)[1] | ~90% |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis. It is recommended to perform the reductive amination and monitor its completion by Thin Layer Chromatography (TLC) before proceeding with the in-situ Cbz protection.

Protocol 1: Reductive Amination of 3-Hydroxybenzaldehyde

This protocol describes a general procedure for the reductive amination of an aromatic aldehyde.[2]

Materials:

-

3-Hydroxybenzaldehyde

-

Ammonium Acetate

-

Methanol

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid (optional, to maintain pH)

-

Saturated aqueous Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature to facilitate imine formation. The progress of imine formation can be monitored by TLC.

-

Once imine formation is significant, add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise. If necessary, a small amount of glacial acetic acid can be added to maintain a pH of 6-7.

-

Continue stirring the reaction mixture at room temperature for 6-24 hours, monitoring the disappearance of the imine intermediate by TLC.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)phenol.

Protocol 2: In-situ Cbz Protection of 3-(Aminomethyl)phenol

This protocol is adapted from a general procedure for the Cbz protection of amines.[2] It is intended to be performed on the crude reaction mixture from Protocol 4.1.

Materials:

-

Crude 3-(aminomethyl)phenol solution from Protocol 4.1

-

Sodium Bicarbonate (NaHCO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF) or other suitable co-solvent

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To the crude reaction mixture containing 3-(aminomethyl)phenol, add a 2:1 mixture of THF and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for several hours (e.g., 20 hours), monitoring the reaction progress by TLC.[2]

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.

Logical Workflow and Signaling Pathways

The logical progression of the one-pot synthesis can be visualized as a workflow diagram.

Caption: Experimental workflow for the one-pot synthesis.

The chemical transformation pathway illustrates the key intermediates and reagents involved in the synthesis.

Caption: Chemical transformation pathway.

Conclusion

The one-pot synthesis of this compound via reductive amination of 3-hydroxybenzaldehyde followed by Cbz protection presents an efficient and practical route for obtaining this important synthetic intermediate. This guide provides a foundational understanding and detailed protocols to aid researchers in the successful implementation of this methodology. Further optimization of reaction conditions for the specific one-pot sequence may lead to improved overall yields and reduced reaction times.

References

physicochemical properties of 3-(Cbz-aminomethyl)phenol

An In-depth Technical Guide on the Physicochemical Properties of 3-(Cbz-aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name benzyl (3-hydroxyphenyl)methylcarbamate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a phenol group, a carbamate-protected primary amine, and an aromatic ring, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.[1][2] The carboxybenzyl (Cbz) protecting group masks the nucleophilic and basic nature of the amine, allowing for selective chemical transformations on other parts of the molecule.[1] This strategic protection is fundamental to its utility in multi-step syntheses.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects such as reaction conditions, formulation, bioavailability, and purification strategies.

This technical guide provides a comprehensive overview of the core . Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of these key parameters.

Core Physicochemical Properties

The known and estimated are summarized below. It is important to note that where experimental data for the target compound is unavailable, values for the closely related precursor, 3-(aminomethyl)phenol, are provided for context and are clearly indicated.

| Property | Value | Source / Note |

| IUPAC Name | benzyl (3-hydroxyphenyl)methylcarbamate | - |

| Synonyms | This compound | [1] |

| CAS Number | 75383-61-8 | [1][3][4] |

| Molecular Formula | C₁₅H₁₅NO₃ | [3] |

| Molecular Weight | 257.28 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | Data not available. For reference, the precursor 3-(aminomethyl)phenol has a reported melting point of 167-171 °C. | [6] |

| Boiling Point | Data not available; likely to decompose at atmospheric pressure. | [6] |

| Solubility | DMSO: 2 mg/mL (with sonication and warming to 60°C).[7] Aqueous: Solubility is expected to be highly pH-dependent due to the amphoteric nature of the unprotected precursor.[7] Organic Solvents: Expected to be soluble in polar organic solvents like ethanol and methanol.[7] | |

| pKa (Phenolic -OH) | Data not available. For reference, the pKa of the phenolic -OH in 3-aminophenol is ~9.82.[6] The electronic effect of the Cbz-aminomethyl group will influence this value. | |

| pKa (Carbamate N-H) | Data not available. Carbamates are generally very weak acids. The pKa of the ammonium group in the precursor 3-(aminomethyl)phenol is ~9.5.[5] | |

| LogP (Octanol-Water Partition Coefficient) | Data not available. The presence of both polar groups and a nonpolar aromatic backbone suggests a moderate value. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key .

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[8]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[8] The powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is immersed in a high-boiling point oil (e.g., mineral oil) within the Thiele tube.[8]

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated gently, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.[8] Constant stirring of the oil bath in the Thiele tube method ensures uniform temperature distribution.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded.[11] This range constitutes the melting point.

-

Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.

Determination of Aqueous Solubility

The solubility of a compound is a critical factor in drug development, affecting absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or moles/L at the specified temperature and pH.

Determination of pKa

The acid dissociation constant (pKa) quantifies the acidity of a compound. For this compound, the pKa of the phenolic hydroxyl group is of primary interest.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[12][13]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.[12] The temperature should be kept constant throughout the experiment.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is the pH at which half of the acidic species (the phenolic hydroxyl group) has been neutralized. This corresponds to the midpoint of the relevant buffer region on the titration curve.

-

Alternative Methods: Spectrophotometric or NMR-based methods can also be employed, which rely on monitoring changes in the UV-Vis absorbance or chemical shift, respectively, as a function of pH.[12][14]

Determination of LogP

The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[15]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The biphasic system is agitated until partitioning equilibrium is achieved (e.g., by shaking for several hours at a constant temperature).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16] The logP is the base-10 logarithm of this value.[16]

-

Alternative Methods: Reverse-phase HPLC can be used as a rapid method to estimate logP by correlating the compound's retention time with that of known standards.[17]

Visualizations

The following diagrams illustrate the logical workflow for characterizing a novel compound and the significance of this compound as a versatile chemical intermediate.

Caption: Workflow for physicochemical characterization.

Caption: Role as a versatile chemical intermediate.

References

- 1. This compound | 75383-61-8 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound/CAS:75383-61-8-HXCHEM [hxchem.net]

- 4. Chemical Product Details [advtechind.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. youtube.com [youtube.com]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. agilent.com [agilent.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to 3-(Cbz-aminomethyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Cbz-aminomethyl)phenol, a valuable bifunctional molecule for organic synthesis and pharmaceutical development. The document details its chemical properties, provides in-depth experimental protocols for its synthesis, and explores its utility as a versatile building block in the creation of complex chemical entities.

Physicochemical Properties

This compound, also known as benzyl N-[[3-(hydroxyphenyl)methyl]carbamate, is a stable intermediate that incorporates both a phenolic hydroxyl group and a carbamate-protected primary amine. This dual functionality allows for selective chemical modifications at different sites of the molecule. The carboxybenzyl (Cbz) protecting group is notable for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation.[1]

| Property | Value | Source(s) |

| CAS Number | 75383-61-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₅NO₃ | [2][3][4] |

| Molecular Weight | 257.28 g/mol | [1][3][4] |

| Synonyms | Benzyl (3-hydroxybenzyl)carbamate | [1] |

| Appearance | White to light yellow crystalline powder (typical) | [5] |

| Storage | Room temperature, dry conditions | [4] |

Synthetic Routes and Experimental Protocols

The synthesis of this compound is typically achieved by the protection of the primary amine of its precursor, 3-(aminomethyl)phenol. The precursor itself can be synthesized through several common organic transformations.

A prevalent method for synthesizing 3-(aminomethyl)phenol is the reductive amination of 3-hydroxybenzaldehyde.[1][6] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.[6]

Protocol: Reductive Amination of 3-Hydroxybenzaldehyde [6]

-

Principle: This procedure outlines the conversion of an aldehyde to a primary amine using an ammonia source and a reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[1]

-

Reagents and Materials:

-

3-Hydroxybenzaldehyde

-

Ammonia or an ammonium salt (e.g., ammonium acetate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Methanol or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve 3-hydroxybenzaldehyde and an excess of the ammonia source in the chosen solvent within a round-bottom flask.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Carefully add the reducing agent portion-wise to the reaction mixture. Control of the addition rate is crucial to manage any effervescence or temperature increase.

-

Allow the reaction to proceed for several hours (typically 6-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, quench the reaction by carefully adding water or a dilute acid.

-

Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield crude 3-(aminomethyl)phenol.

-

Purify the crude product by recrystallization or column chromatography as needed.

-

The final step is the N-protection of 3-(aminomethyl)phenol using benzyl chloroformate (Cbz-Cl) under basic conditions.[1]

Protocol: N-protection with Benzyl Chloroformate [1]

-

Principle: This standard procedure introduces the Cbz protecting group onto a primary amine. A base is required to neutralize the hydrochloric acid byproduct of the reaction.[1]

-

Reagents and Materials:

-

3-(Aminomethyl)phenol

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable solvent (e.g., dichloromethane, THF/water mixture)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve 3-(aminomethyl)phenol in the chosen solvent system.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Perform an aqueous work-up to remove the base and salts. Extract the product with an organic solvent.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

-

Synthetic Utility and Applications

This compound is a versatile intermediate in multi-step organic synthesis.[4] The presence of two distinct functional groups—a phenolic hydroxyl and a protected amine—allows for orthogonal chemical strategies.[1]

-

Selective Functionalization: The phenolic hydroxyl group can be selectively modified (e.g., through etherification or esterification) while the amine remains protected.[1][7]

-

Deprotection and Derivatization: The Cbz group can be cleanly and efficiently removed under mild catalytic hydrogenation conditions to unmask the primary amine.[1] This allows for subsequent reactions such as acylation, sulfonylation, or the formation of ureas and Schiff bases, leading to diverse libraries of compounds for drug discovery.[1][8]

-

Scaffold for Bioactive Molecules: The underlying 3-(aminomethyl)phenol structure is found in molecules of pharmacological interest.[5][8] For instance, derivatives have been explored as potential modulators of monoamine transporters, which are targets in the treatment of neurological disorders.[5] The unmasked precursor, 3-(aminomethyl)phenol, has been noted to potentially reduce prefrontal dopamine levels.[9]

Visualizations

The following diagrams illustrate the synthetic pathways and the logical workflow for the utilization of this compound.

Caption: A simplified reaction scheme for the synthesis of this compound.

Caption: Logical workflow demonstrating the use of this compound as a synthetic intermediate.omethyl)phenol as a synthetic intermediate.

References

- 1. This compound | 75383-61-8 | Benchchem [benchchem.com]

- 2. This compound/CAS:75383-61-8-HXCHEM [hxchem.net]

- 3. Chemical Product Details [advtechind.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Spectroscopic Data for 3-(Cbz-aminomethyl)phenol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Cbz-aminomethyl)phenol, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of its functional groups and comparison with similar compounds. It is important to note that these are predicted values and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would provide information on the different types of protons and their neighboring environments.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | 4.5 - 6.0 | Broad Singlet | 1H |

| Carbamate NH | 5.0 - 5.5 | Broad Singlet/Triplet | 1H |

| Aromatic H (Cbz Phenyl) | 7.2 - 7.4 | Multiplet | 5H |

| Aromatic H (Phenol Ring) | 6.5 - 7.2 | Multiplet | 4H |

| Benzylic CH₂ (Cbz) | ~5.1 | Singlet | 2H |

| Benzylic CH₂ (Aminomethyl) | ~4.2 | Doublet | 2H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[1]

| Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 156 - 158 |

| C-OH (Phenol) | 155 - 157 |

| Quaternary C (Cbz Phenyl) | 136 - 138 |

| Aromatic CH (Cbz Phenyl) | 127 - 129 |

| Aromatic C-CH₂ (Phenol) | 140 - 142 |

| Aromatic CH (Phenol) | 113 - 130 |

| Benzylic CH₂ (Cbz) | 66 - 68 |

| Benzylic CH₂ (Aminomethyl) | 45 - 47 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3550 | Strong, Broad |

| Carbamate N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O (Carbamate) | Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1220 - 1350 | Medium |

| C-O | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular weight for this compound (C₁₅H₁₅NO₃) is approximately 257.29 g/mol .

| m/z | Possible Fragment Ion | Interpretation |

| 257 | [C₁₅H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 150 | [C₈H₁₀NO]⁺ | Loss of the benzyl group |

| 108 | [C₇H₈O]⁺ | McLafferty rearrangement and subsequent fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[3]

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced into a vacuum chamber where it is vaporized and ionized.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]

Protection of Amines

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] The reaction, a nucleophilic acyl substitution, proceeds via the attack of the amine's lone pair on the electrophilic carbonyl carbon of benzyl chloroformate.[1] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

dot

Caption: Mechanism of Cbz protection of an amine.

Deprotection of Cbz-Protected Amines

The removal of the Cbz group can be accomplished through several methods, with catalytic hydrogenolysis being the most common due to its mild conditions.[3]

1. Catalytic Hydrogenolysis: This is the most widely used method for Cbz deprotection.[4] It involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[5] The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.[5]

dot

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

2. Transfer Hydrogenolysis: This method avoids the need for gaseous hydrogen by using a hydrogen donor molecule in solution, such as formic acid, ammonium formate, or sodium borohydride, in the presence of a catalyst like Pd/C.[5]

3. Acidic Cleavage: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[1][3] This method is useful when the substrate contains functional groups that are sensitive to reduction.[1]

Orthogonality of the Cbz Group

A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1] This allows for the selective removal of one protecting group in the presence of others, a crucial strategy in multi-step synthesis, particularly in peptide chemistry.[1][6]

-

Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.[1]

-

Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[1]

dot

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Data Presentation

The efficiency of Cbz protection and deprotection is substrate and condition dependent. The following tables summarize representative yields.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [7] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [7] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [7] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [7] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [7] |

| Spermidine | Cbz-Cl, NaHCO₃ | 71 | [8] |

| Various Amines | Cbz-Cl, Water, rt | 71 - 99 | [9] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) | Reference |

| N-Cbz-aniline | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | 98 | [4] |

| N-Cbz-L-phenylalanine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | >95 | [4] |

| N-Cbz protected piperidine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | ~95 | [4] |

| N-Cbz protected peptides | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | >90 | [4] |

| Halogenated N-Cbz anilines | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | 90-95 | [4] |

| N-Cbz aromatic amines | NaBH₄, Pd/C, MeOH, rt, 5-15 min | 93-98 | [4] |

| N-Cbz protected amines | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 h | Not specified | [4] |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a widely used method for the N-Cbz protection of amino acids.[2][7]

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate or Dichloromethane

Procedure:

-

Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The pH should be maintained between 8 and 10.[2][7]

-

While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]

dot

Caption: Experimental workflow for Cbz protection of an amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation

This protocol outlines the standard procedure for removing a Cbz group using catalytic hydrogenation.[4][7]

Materials:

-

Cbz-protected compound (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite™

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[4]

-

Carefully add the 10% Pd/C catalyst to the solution.[4]

-

Purge the flask with an inert gas.[4]

-

Introduce hydrogen gas (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.[4]

-

Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).[4]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[7]

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]

dot

Caption: Experimental workflow for Cbz deprotection by catalytic hydrogenation.

Conclusion

The Carboxybenzyl protecting group, with its robust stability, ease of introduction, and versatile deprotection methods, remains a cornerstone in modern organic synthesis. Its orthogonality with other common protecting groups makes it an invaluable tool for the synthesis of complex molecules, particularly in the realm of peptide and pharmaceutical chemistry. A thorough understanding of its application, as detailed in this guide, is essential for researchers and scientists aiming to design and execute efficient and successful synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ijacskros.com [ijacskros.com]

The Dawn of Aminomethylphenols: A Technical Deep Dive into Their Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminomethylphenols, a cornerstone in medicinal chemistry and material science, has a rich and often nuanced history. While the famed Mannich reaction is widely credited with the popularization of aminomethylation, the genesis of these valuable compounds predates Carl Mannich's seminal work. This technical guide delves into the pioneering discoveries and the first documented syntheses of aminomethylphenols, providing detailed experimental protocols and quantitative data for historical context and modern-day replication.

The True Pioneers: Unearthing the First Synthesis

While Carl Mannich's 1912 publication on the reaction of antipyrine with formaldehyde and ammonia laid the foundation for the reaction that now bears his name, the first synthesis of an aminomethylphenol appears to have been accomplished earlier.[1] Historical records point to two key preceding discoveries: a German patent filed by Bayer and the work of Italian chemist Mario Betti.

The Precursor: Bayer's 1896 Patent

A German patent filed by Bayer in 1896 (DE89979) describes a process for the aminomethylation of phenols. This patent predates other well-known discoveries and may represent the earliest documented industrial application of this type of reaction.

The Betti Reaction: A Foundational Discovery in 1900

In 1900, Mario Betti reported the three-component condensation of a phenol (2-naphthol), an aldehyde (benzaldehyde), and an amine (aniline), a reaction now known as the Betti reaction.[2] This reaction, a special case of the Mannich reaction, is a strong contender for the first published synthesis of an α-aminobenzylphenol.[2]

The First Synthesis: A Detailed Experimental Protocol

The following protocol is based on the foundational work of Mario Betti, representing the first well-documented, non-patented synthesis of an aminomethylphenol derivative.

Synthesis of 1-(α-Anilinobenzyl)-2-naphthol (Betti Base)

Reaction Scheme:

Caption: The Betti reaction for the synthesis of 1-(α-Anilinobenzyl)-2-naphthol.

Experimental Protocol:

-

Reactants:

-

2-Naphthol

-

Benzaldehyde

-

Aniline

-

-

Procedure:

-

A mixture of 2-naphthol, benzaldehyde, and aniline is prepared.

-

The reaction mixture is heated.

-

Upon cooling, the product, 1-(α-anilinobenzyl)-2-naphthol, crystallizes and can be isolated.

-

Note: The original 1900 publication by Betti lacks the precise quantitative details and reaction conditions that are standard in modern chemical literature. The following table provides a representative experimental procedure based on subsequent work that has refined the original discovery.

Quantitative Data from a Representative Betti Reaction

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of a Betti base, providing a benchmark for researchers.

| Parameter | Value |

| Reactants | |

| 2-Naphthol | 0.72 g (5.0 mmol) |

| Benzaldehyde | 0.64 g (6.0 mmol) |

| (R)-(+)-1-Phenylethylamine | 0.64 g (5.25 mmol) |

| Reaction Conditions | |

| Temperature | 60°C |

| Time | 8 hours |

| Atmosphere | Nitrogen |

| Product | |

| Product Name | 1-((R)-1-((R)-1-Phenylethylamino)benzyl)-2-naphthol |

| Yield | 1.64 g (93%) |

| Appearance | White crystals |

This data is adapted from a modern reproduction of the Betti reaction and is provided for illustrative purposes.[3]

The Mannich Reaction: A Broader Perspective

While Betti's work was foundational, it was Carl Mannich who, starting in 1912, systematically investigated the broader scope of the aminomethylation reaction, extending it to a variety of substrates with active hydrogen atoms. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.

General Mannich Reaction Workflow:

Caption: Generalized workflow of the Mannich reaction.

Conclusion

The discovery and initial synthesis of aminomethylphenols represent a significant milestone in organic chemistry. While the Mannich reaction is the most widely recognized method for their preparation, the pioneering work of Mario Betti and the early industrial efforts by Bayer laid the crucial groundwork. Understanding this historical context, including the original experimental approaches, provides valuable insights for contemporary researchers in the fields of drug discovery and materials science, where aminomethylphenols continue to be of paramount importance.

References

3-(Cbz-aminomethyl)phenol: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cbz-aminomethyl)phenol, a bifunctional aromatic compound, has emerged as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a Cbz-protected aminomethyl group and a phenolic hydroxyl moiety, offers a versatile platform for the construction of complex molecular entities. The strategic placement of these functional groups in a meta-arrangement on the phenyl ring provides distinct opportunities for selective chemical modifications, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of pharmacologically active agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective application in synthetic chemistry. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75383-61-8 |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol [1] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals for aromatic protons (δ 6.5-7.5 ppm), methylene protons of the aminomethyl group (δ ~4.2 ppm), and protons of the Cbz group (δ ~5.1 ppm for the benzylic CH₂ and δ ~7.3 ppm for the phenyl ring). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), with the carbon attached to the hydroxyl group at the higher end of this range. The methylene carbon of the aminomethyl group (δ ~45 ppm) and carbons of the Cbz group. |

| IR (cm⁻¹) | Broad O-H stretch (~3300-3500 cm⁻¹), N-H stretch of the carbamate (~3300 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~257. Key fragments corresponding to the loss of the benzyl group or the entire Cbz moiety. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 3-(aminomethyl)phenol, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Step 1: Synthesis of 3-(Aminomethyl)phenol via Reductive Amination of 3-Hydroxybenzaldehyde

This one-pot reaction is a widely used and efficient method for the synthesis of primary amines from aldehydes.[2]

-

Materials: 3-Hydroxybenzaldehyde, ammonia or an ammonium salt (e.g., ammonium acetate), a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in the chosen solvent in a round-bottom flask.

-

Add the ammonia source to the solution and stir to form the imine intermediate in situ.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent portion-wise.

-

Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or dilute acid.

-

Adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium hydroxide) to ensure the amine is in its free base form.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(aminomethyl)phenol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Step 2: Cbz-Protection of 3-(Aminomethyl)phenol

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability and ease of removal.

-

Materials: 3-(Aminomethyl)phenol, benzyl chloroformate (Cbz-Cl), a base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

-

Procedure:

-

Dissolve 3-(aminomethyl)phenol in the solvent system in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled and stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel.

-

Application as a Versatile Building Block: Synthesis of Tapentadol

The utility of this compound as a versatile building block is exemplified in the synthesis of various pharmacologically active molecules. A notable example is its role as a precursor to the central analgesic, Tapentadol. Tapentadol exhibits a dual mechanism of action as a μ-opioid receptor (MOR) agonist and a norepinephrine (NE) reuptake inhibitor.[3][4][5][6] The synthesis of Tapentadol often involves intermediates derived from the 3-aminophenol scaffold.

Mechanism of Action of Tapentadol: A Dual Signaling Pathway

The analgesic effect of Tapentadol is achieved through its simultaneous interaction with two distinct signaling pathways in the central nervous system.

-

μ-Opioid Receptor (MOR) Agonism: Tapentadol binds to and activates μ-opioid receptors, which are G-protein coupled receptors located on the presynaptic and postsynaptic membranes of neurons involved in pain transmission. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters, thereby dampening the pain signal.[3][4]

-

Norepinephrine (NE) Reuptake Inhibition: Tapentadol also blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft in the descending pain pathways of the spinal cord.[3][5] The increased concentration of norepinephrine enhances its inhibitory effect on pain transmission by acting on α2-adrenergic receptors on nociceptive neurons.[5]

The following diagram illustrates the dual mechanism of action of Tapentadol.

Conclusion

This compound stands as a valuable and versatile building block in the arsenal of synthetic and medicinal chemists. Its dual functionality, coupled with the reliable chemistry of the Cbz protecting group, allows for the strategic and controlled synthesis of complex molecular architectures with significant therapeutic potential. The successful application of its structural motif in the development of drugs like Tapentadol underscores its importance in the ongoing quest for novel and effective therapeutic agents. This technical guide provides a foundational understanding for researchers to explore and exploit the full potential of this key synthetic intermediate in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Structural Elucidation of Cbz-Protected Aminophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Carboxybenzyl (Cbz)-protected aminophenols. This class of compounds is of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex bioactive molecules. Accurate structural characterization is paramount for ensuring the identity, purity, and desired properties of these compounds. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous determination of the structure of ortho-, meta-, and para-Cbz-aminophenol isomers.

Introduction to Cbz-Protected Aminophenols

The Cbz protecting group is widely employed in organic synthesis to temporarily block the reactivity of amine functionalities. In the context of aminophenols, this protection allows for selective reactions at other positions of the molecule, such as the phenolic hydroxyl group or the aromatic ring. The structural elucidation of these intermediates is a critical step in any synthetic workflow to confirm the success of the protection step and to ensure the correct regiochemistry. The three positional isomers, ortho-, meta-, and para-Cbz-aminophenol, while sharing the same molecular formula, exhibit distinct physical and spectroscopic properties that allow for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular structure.

Comparative NMR Data

The chemical shifts (δ) in ppm for the three isomers of Cbz-aminophenol are summarized below. These values are indicative and can vary slightly based on the solvent and concentration.

| Compound | Isomer | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] | Reference |

| Benzyl (2-hydroxyphenyl)carbamate | ortho | Data not available in search results | Data not available in search results | |

| Benzyl (3-hydroxyphenyl)carbamate | meta | Data not available in search results | Data not available in search results | |

| Benzyl (4-hydroxyphenyl)carbamate | para | 9.42 (s, 1H, OH), 9.10 (s, 1H, NH), 7.44 – 7.30 (m, 5H, Cbz-ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 6.69 (d, J = 8.9 Hz, 2H, ArH), 5.11 (s, 2H, CH₂)[1] | Data not available in search results | [1] |

Note: Specific and complete ¹H and ¹³C NMR data for the ortho and meta isomers were not available in the provided search results. The table will be updated as more data becomes available.

Experimental Protocol for NMR Analysis

A general protocol for acquiring high-quality NMR spectra of Cbz-protected aminophenols is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the Cbz-aminophenol sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the FID similarly to the ¹H spectrum.

-

-

2D NMR Experiments (Optional but Recommended):

-

To aid in the complete and unambiguous assignment of signals, especially for complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Patterns

For Cbz-protected aminophenols, Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. The fragmentation is often dictated by the Cbz group and the aminophenol core.

-

Loss of the Benzyl Group: A common fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion at m/z 91.

-

Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety is another characteristic fragmentation.

-

Cleavage of the Carbamate Bond: The bond between the nitrogen and the carbonyl carbon can cleave, leading to fragments corresponding to the aminophenol and the Cbz group.

Comparative Mass Spectrometry Data

| Compound | Isomer | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Benzyl (2-hydroxyphenyl)carbamate | ortho | ESI/EI | Data not available | Predicted: 91, [M-CO₂]⁺, [M-C₇H₇]⁺ | |

| Benzyl (3-hydroxyphenyl)carbamate | meta | ESI/EI | Data not available | Predicted: 91, [M-CO₂]⁺, [M-C₇H₇]⁺ | |

| Benzyl (4-hydroxyphenyl)carbamate | para | ESI | Data not available | Predicted: 91, [M-CO₂]⁺, [M-C₇H₇]⁺ |

Note: Experimental mass spectrometry data for the Cbz-protected aminophenol isomers were not found in the search results. The predicted fragments are based on the general fragmentation behavior of benzyl carbamates.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of Cbz-protected aminophenols, as it allows for separation from impurities prior to mass analysis.

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

-

Liquid Chromatography:

-

Use a reverse-phase C18 column.

-

A typical mobile phase gradient could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Acquire full scan mass spectra to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

-

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the absolute structure, including stereochemistry and conformation.

Crystallographic Data

Obtaining suitable single crystals of the Cbz-protected aminophenols is a prerequisite for this analysis. While specific crystallographic data for the title compounds were not found, data for a structurally related compound, N-Cbz-L-tyrosine, can provide insights into the expected molecular packing and hydrogen bonding interactions.

| Compound | Isomer | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Benzyl (2-hydroxyphenyl)carbamate | ortho | Data not available | Data not available | Data not available | |

| Benzyl (3-hydroxyphenyl)carbamate | meta | Data not available | Data not available | Data not available | |

| Benzyl (4-hydroxyphenyl)carbamate | para | Data not available | Data not available | Data not available | |

| N-Cbz-L-tyrosine (analogue) | - | Orthorhombic | P2₁2₁2₁ | a = 5.98 Å, b = 14.12 Å, c = 18.23 Å |

Experimental Protocol for X-ray Crystallography

-

Crystallization:

-

Grow single crystals of the Cbz-aminophenol from a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

-

The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

-

Conclusion

The structural elucidation of Cbz-protected aminophenols can be effectively achieved through a combination of modern analytical techniques. NMR spectroscopy provides the primary means for determining the connectivity and isomeric form in solution. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information for structural verification. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. By employing these methods in a complementary fashion, researchers and drug development professionals can confidently characterize these important synthetic intermediates.

References

chemical reactivity of the phenolic hydroxyl group in 3-(Cbz-aminomethyl)phenol

An In-depth Technical Guide on the Chemical Reactivity of the Phenolic Hydroxyl Group in 3-(Cbz-aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenolic hydroxyl group and a carbobenzyloxy (Cbz)-protected primary amine, makes it a versatile building block for constructing complex molecular architectures. The Cbz group provides robust protection for the amine, allowing for selective chemical transformations to be performed on the phenolic hydroxyl group and the aromatic ring. This guide provides a comprehensive technical overview of the reactivity of the phenolic hydroxyl group, including its acidity, susceptibility to O-alkylation and O-acylation, and its directing effects in electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and process diagrams are included to support researchers in the effective utilization of this valuable synthetic intermediate.

Introduction

The unique architecture of this compound, which combines a nucleophilic phenolic hydroxyl group with a protected aminomethyl moiety in a meta-relationship, offers distinct strategic advantages in multi-step synthesis.[1] The Cbz protecting group is stable under a range of conditions, yet can be cleanly removed via catalytic hydrogenolysis, revealing the primary amine for subsequent functionalization.[2][3] This allows chemists to selectively manipulate the phenolic portion of the molecule without interference from the amine.[4] Understanding the specific reactivity of the phenolic hydroxyl group is therefore paramount for its strategic incorporation into diverse molecular scaffolds, particularly in the development of novel therapeutic agents.[4][5]

Physicochemical Properties and Electronic Effects

The reactivity of the phenolic hydroxyl group is fundamentally governed by its acidity (pKa) and the electronic environment of the aromatic ring. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the meta-substituted Cbz-aminomethyl group influence the molecule's overall chemical behavior.

Acidity of the Phenolic Hydroxyl Group

Table 1: Acidity of this compound and Related Compounds

| Compound | Functional Group | Approximate pKa | Source |

| Phenol | Hydroxyl | 9.95 | [7] |

| 3-Aminophenol | Hydroxyl | 9.82 | [6] |

| 3-(Aminomethyl)phenol | Hydroxyl | ~10.2 (estimated) | [5] |

| 3-(Aminomethyl)phenol | Amino | ~9.5 (estimated) | [5] |

Core Reactivity of the Phenolic Hydroxyl Group

With the amine functionality masked by the Cbz group, the phenolic hydroxyl group becomes the primary site for a range of chemical transformations.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation is a principal application for this intermediate, forming a stable ether linkage.[4] This reaction is fundamental for tethering the aminomethylphenol core to other molecular fragments. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks an alkyl halide or other electrophile with a suitable leaving group.

-

Activation: The reaction requires a base to deprotonate the phenol and form the more nucleophilic phenoxide. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[8]

-

Reactivity: The rate of reaction depends on the alkylating agent, with the leaving group ability following the trend I > Br > Cl.[8]

-

Selectivity: The presence of the Cbz protecting group is crucial for selectivity. In the unprotected 3-(aminomethyl)phenol, competition between O-alkylation and N-alkylation would lead to a mixture of products.[9]

O-Acylation

The phenolic hydroxyl group can be readily acylated to form esters using acylating agents such as acyl chlorides or anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the acid byproduct. While O-acylation of phenols is a common transformation, conditions must be controlled to prevent any potential side reactions.[10]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (SEAr) reactions.[4] It donates electron density to the aromatic ring through resonance, stabilizing the intermediates formed during electrophilic attack at the ortho and para positions.[11][12]

-

Directing Effects: The incoming electrophile will be directed primarily to the positions ortho and para to the hydroxyl group (C2, C4, and C6). The existing Cbz-aminomethyl group at the C3 position will sterically hinder attack at the C2 and C4 positions to some extent.

-

Reactivity: Phenols are highly reactive towards SEAr, often requiring milder conditions than those used for benzene. Reactions like halogenation can be difficult to control, sometimes leading to polysubstitution without a catalyst.[13] Friedel-Crafts reactions can be complicated by the coordination of the Lewis acid catalyst with the phenolic oxygen.[9]

Mandatory Visualizations

Caption: Key reactions of the this compound hydroxyl group.

Caption: Ortho-, para-directing effect of the hydroxyl group.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 75383-61-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. 3-(Aminomethyl)phenol | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Enduring Guardian: A Technical Guide to the Stability of the Carboxybenzyl (Cbz) Protecting Group under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) group, a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and complex molecule construction, is renowned for its robustness. Its stability profile allows for the selective protection of amines while other chemical transformations are performed. However, the precise conditions under which the Cbz group is stable or cleaved are critical for the successful design and execution of multi-step synthetic routes. This in-depth technical guide provides a comprehensive overview of the stability of the Cbz group under a range of acidic and basic conditions, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Principles of Cbz Group Stability

The Cbz group protects an amine as a carbamate, which significantly reduces the nucleophilicity and basicity of the nitrogen atom. The stability of the Cbz group is intrinsically linked to the susceptibility of the benzylic C-O bond to cleavage. In general, the Cbz group is stable under mildly acidic and a wide range of basic conditions, making it orthogonal to other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] However, strong acids and specific basic or nucleophilic conditions can readily cleave the Cbz group.

Stability and Cleavage under Acidic Conditions

The Cbz group is generally stable to mild acidic conditions but can be efficiently removed by strong acids. The cleavage proceeds through protonation of the carbamate's carbonyl oxygen, which weakens the benzylic C-O bond and facilitates its cleavage.

Quantitative Data on Acidic Cleavage

The rate of acidic cleavage is dependent on the strength of the acid, the solvent, and the substrate. The following table summarizes typical conditions and outcomes for the acidic deprotection of Cbz-protected amines.

| Deprotection Reagent | Substrate Example | Temperature | Time | Typical Yield (%) | Reference |

| 33% HBr in Acetic Acid | Cbz-protected peptide | Room Temperature | 1 - 2 hours | > 90 | [3] |

| Trifluoroacetic Acid (TFA) | Cbz-tetraalanine | Room Temperature | 1 - 4 hours | > 90 | [3] |

| AlCl₃ in Hexafluoroisopropanol (HFIP) | Various Cbz-amines | Room Temperature | 2 - 16 hours | High | [1] |

| Isopropanol Hydrochloride (IPA·HCl) | Substituted piperidine | 65-75 °C | 4 hours | Not specified | [4] |

| 6N HCl in Methanol | Substituted piperidine | 80 °C | Not specified | Not specified | [4] |

Mechanism of Acidic Cleavage

Under strong acidic conditions, the cleavage of the Cbz group is believed to proceed via two primary mechanisms, depending on the specific reagents:

-

With HBr in Acetic Acid (SN2 type): The reaction is initiated by protonation of the carbamate carbonyl oxygen. The bromide ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion. This leads to the formation of benzyl bromide, and the resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.

-

With Trifluoroacetic Acid (SN1 type): Protonation of the carbonyl oxygen is followed by the departure of the carbamic acid to form a stable benzyl cation. This cation is then trapped by nucleophiles present in the reaction mixture. The carbamic acid intermediate subsequently loses carbon dioxide to release the deprotected amine. The use of scavenger cations, such as triisopropylsilane (TIS), is common to prevent side reactions of the benzyl cation with sensitive residues in the substrate.

Detailed Experimental Protocols for Acidic Cleavage

Protocol 1: Cleavage of Cbz Group using Hydrogen Bromide in Acetic Acid [3]

-

Materials:

-

Cbz-protected compound

-

33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the Cbz-protected compound in 33% HBr/AcOH at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, add an excess of cold anhydrous diethyl ether to precipitate the amine hydrobromide salt.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Protocol 2: Cleavage of Cbz Group using Trifluoroacetic Acid [3]

-

Materials:

-

Cbz-protected compound

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane, TIS)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the Cbz-protected compound in a mixture of TFA and a scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS) at room temperature.

-

Stir the solution for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, precipitate the product by adding an excess of cold anhydrous diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

Protocol 3: Cleavage of Cbz Group using Aluminum Chloride in HFIP [1]

-

Materials:

-

Cbz-protected amine

-

Aluminum chloride (AlCl₃)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

To a solution of the Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.

-

Stir the suspension at room temperature for 2 to 16 hours, monitoring by TLC or UPLC-MS.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Quench the reaction with aqueous NaHCO₃ solution and extract with CH₂Cl₂.

-